Acalabrutinib-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

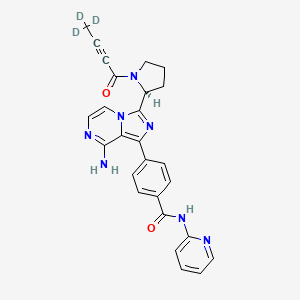

Molecular Formula |

C26H23N7O2 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

4-[8-amino-3-[(2S)-1-(4,4,4-trideuteriobut-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1/i1D3 |

InChI Key |

WDENQIQQYWYTPO-COJYBMMNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |

Canonical SMILES |

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity of Acalabrutinib-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Acalabrutinib-d3, the deuterated analog of Acalabrutinib. This compound is a critical tool for researchers, often employed as an internal standard in pharmacokinetic and metabolic studies due to its mass shift from the parent compound. This document outlines the typical isotopic purity, the methodologies for its determination, and the biochemical context of Acalabrutinib's mechanism of action.

Quantitative Data Summary

The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of molecules containing the desired number of deuterium (B1214612) atoms. While the exact isotopic purity can vary between manufacturing batches, research-grade deuterated compounds are synthesized to achieve high levels of deuterium incorporation. For this compound, which has three deuterium atoms, the expected isotopic purity is typically greater than 98 atom % D.

| Parameter | Typical Specification | Method of Determination | Chemical Formula | Molecular Weight |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) | C₂₆H₂₀D₃N₇O₂[1][2] | 468.53 g/mol [1] |

| Isotopic Purity | ≥98 atom % D | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5] |

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] These techniques provide quantitative data on the distribution of isotopic species (isotopologues).

Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment of deuterium in this compound by measuring the relative abundance of molecular ions corresponding to the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) forms.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 mg/mL. This stock is then further diluted to a working concentration appropriate for the mass spectrometer being used (typically in the ng/mL to low µg/mL range).

-

Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the isotopic peaks.[6][7]

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used to generate the protonated molecular ion, [M+H]⁺.

-

Chromatography: While direct infusion can be used, coupling the mass spectrometer with a Liquid Chromatography (LC) system (LC-MS) is preferred to separate the analyte from any potential impurities.[8][9]

-

Mass Analysis: The instrument is calibrated and set to a high-resolution mode to accurately measure the mass-to-charge ratio (m/z) of the different isotopologues.

-

-

Data Acquisition and Analysis:

-

The mass spectrum is acquired over the expected m/z range for this compound and its isotopologues.

-

The integrated peak areas or intensities for the [M+H]⁺ ions of the d0, d1, d2, and d3 species are determined.

-

The isotopic purity is calculated based on the relative abundance of these peaks. Corrections for the natural isotopic abundance of other atoms in the molecule (e.g., ¹³C) are applied for a more accurate determination.[6]

-

Protocol 2: Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantify the level of deuteration and confirm the position of the deuterium labels using ¹H (proton) and ²H (deuterium) NMR.

Methodology:

-

Sample Preparation: A precise amount of the this compound sample is dissolved in a suitable, non-deuterated solvent. A known amount of an internal standard is often added for quantitative analysis (qNMR).

-

Instrumentation and Conditions:

-

NMR Spectrometer: A high-field NMR spectrometer is used.

-

¹H NMR: In a highly deuterated compound, the signals from the remaining protons will be significantly reduced. By comparing the integral of a residual proton signal to the integral of a known internal standard, the overall isotopic enrichment can be calculated.[4]

-

²H NMR: Deuterium NMR can be used to directly observe the signals from the deuterium atoms.[5][10] The chemical shifts in the ²H spectrum are very similar to those in the ¹H spectrum, allowing for the confirmation of the deuterium labeling positions.[5] The integral of the deuterium signals can be used for quantification.

-

-

Data Acquisition and Analysis:

-

Both ¹H and ²H NMR spectra are acquired under quantitative conditions (e.g., with sufficient relaxation delays).

-

The peak integrals are carefully measured.

-

The isotopic purity is determined by comparing the integrals of the relevant signals from the sample and the internal standard (for ¹H qNMR) or by analyzing the relative integrals in the ²H spectrum.

-

Visualizations

Acalabrutinib Mechanism of Action

Acalabrutinib is a second-generation, highly selective inhibitor of Bruton's tyrosine kinase (BTK).[11][12] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[12][13] This action blocks the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, trafficking, and survival of B-cells.[11][14] By disrupting this pathway, Acalabrutinib inhibits the growth of malignant B-cells.[13][15]

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates a typical workflow for determining the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Acalabrutinib Impurities | SynZeal [synzeal.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. almacgroup.com [almacgroup.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. youtube.com [youtube.com]

Acalabrutinib-d3: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Acalabrutinib-d3, a deuterated isotopologue of the potent and selective Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. This document details a proposed synthetic route, purification methods, and characterization techniques, offering valuable insights for researchers in drug metabolism studies, pharmacokinetic analysis, and as an internal standard in analytical assays.

Introduction

Acalabrutinib is a second-generation BTK inhibitor that plays a crucial role in the treatment of various B-cell malignancies.[1] It covalently binds to the cysteine-481 residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[2] This, in turn, disrupts the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, trafficking, and survival.[3] The deuterated version, this compound, serves as an invaluable tool in clinical and preclinical research, primarily as an internal standard for mass spectrometry-based quantification of Acalabrutinib in biological matrices. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule.

Proposed Synthesis of this compound

Synthesis of 2-Butynoic Acid-d3

The synthesis of 2-butynoic acid-d3 can be adapted from known methods for preparing 2-butynoic acid.[4] A common approach involves the carboxylation of propyne (B1212725).[4] To introduce the deuterium label, deuterated propyne (propyne-d3) would be the required starting material.

Experimental Protocol: Proposed Synthesis of 2-Butynoic Acid-d3

-

Deprotonation of Propyne-d3: Propyne-d3 gas is bubbled through a solution of a strong base, such as n-butyllithium or sodium amide, in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) at low temperatures (-78 °C to 0 °C) to form the corresponding acetylide.

-

Carboxylation: The resulting acetylide solution is then treated with an excess of dried carbon dioxide (from dry ice or a cylinder) to introduce the carboxylic acid functionality.

-

Acidification and Extraction: The reaction mixture is quenched with water and then acidified with a mineral acid (e.g., hydrochloric acid). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude 2-butynoic acid-d3. Further purification can be achieved by recrystallization or distillation.

Final Assembly of this compound

The final step in the synthesis of this compound involves the coupling of 2-butynoic acid-d3 with the amine precursor, 4-(8-amino-3-((S)-pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide.

Experimental Protocol: Proposed Synthesis of this compound

-

Activation of 2-Butynoic Acid-d3: 2-Butynoic acid-d3 is activated using a suitable coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Coupling Reaction: The activated 2-butynoic acid-d3 is then added to a solution of 4-(8-amino-3-((S)-pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide in the same solvent. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude this compound is then purified using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to yield the final product of high purity.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended:

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and determining the degree of deuterium incorporation.

| Parameter | Expected Value |

| Molecular Formula | C₂₆H₂₀D₃N₇O₂ |

| Monoisotopic Mass | 468.2165 g/mol |

| Average Mass | 468.53 g/mol |

| Observed [M+H]⁺ | ~469.2238 m/z |

Table 1: Expected Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium label.

-

¹H NMR: The proton NMR spectrum is expected to be very similar to that of Acalabrutinib, with the notable absence of the signal corresponding to the methyl protons of the but-2-ynoyl group.

-

¹³C NMR: The carbon NMR spectrum will also be similar to the unlabeled compound, though the signal for the deuterated methyl carbon may be a triplet (due to C-D coupling) and shifted slightly upfield.

-

²H NMR: The deuterium NMR spectrum should show a single resonance corresponding to the deuterium atoms on the methyl group.

| Technique | Expected Observations |

| ¹H NMR | Absence of the singlet around δ 1.9-2.0 ppm corresponding to the -CH₃ group of the but-2-ynoyl moiety. Other proton signals should be consistent with the Acalabrutinib structure. |

| ¹³C NMR | The signal for the deuterated methyl carbon (-CD₃) is expected to appear as a triplet with a reduced intensity compared to the corresponding -CH₃ signal in Acalabrutinib. |

| ²H NMR | A single resonance peak confirming the presence and chemical environment of the deuterium atoms. |

Table 2: Expected NMR Spectroscopy Data for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

| Parameter | Typical Conditions | Expected Result |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | A single major peak |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid | Purity >98% |

| Flow Rate | 1.0 mL/min | - |

| Detection | UV at ~254 nm | - |

| Retention Time | Similar to unlabeled Acalabrutinib | - |

Table 3: Typical HPLC Method Parameters for Purity Analysis.

Biological Context: Mechanism of Action

Acalabrutinib, and by extension this compound, targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB.[5] This pathway is crucial for the proliferation, survival, and differentiation of B-cells.[3] In malignant B-cells, this pathway is often constitutively active. By irreversibly inhibiting BTK, Acalabrutinib effectively blocks these downstream signals, leading to apoptosis and inhibition of tumor growth.[2]

Visualizations

B-Cell Receptor (BCR) Signaling Pathway

Caption: Acalabrutinib inhibits BTK in the BCR signaling pathway.

Proposed Synthesis Workflow for this compound

References

- 1. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

Acalabrutinib-d3: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalabrutinib-d3 is the deuterated analogue of Acalabrutinib, a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Acalabrutinib covalently binds to the Cys481 residue in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity. This mechanism of action makes it a crucial therapeutic agent in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The incorporation of deuterium (B1214612) in place of hydrogen atoms can offer advantages in drug development, such as improved metabolic stability and pharmacokinetic profiles.[3] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended for researchers and professionals in drug development.

Chemical and Physical Properties

Detailed physicochemical data for this compound is not extensively available in public literature, with much of the characterization referencing the non-deuterated form, Acalabrutinib. The following tables summarize the available information.

| Identifier | Value | Source |

| IUPAC Name | 4-[8-amino-3-[(2S)-1-(4,4,4-trideuteriobut-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | [4] |

| Molecular Formula | C₂₆H₂₀D₃N₇O₂ | [1] |

| Molecular Weight | 468.53 g/mol | [1] |

| CAS Number | Not consistently available; Parent (Acalabrutinib): 1420477-60-6 | [5][6] |

| Appearance | Crystalline solid | [5] |

| Property | Value (for Acalabrutinib) | Source |

| Melting Point | >133°C (decomposition) | [7] |

| Boiling Point | Data not available | |

| Solubility | DMSO: ~25 mg/mLEthanol: ~15 mg/mLWater (pH < 3): Freely solubleWater (pH > 6): Practically insoluble1:1 DMSO:PBS (pH 7.2): ~0.5 mg/mL | [5] |

| pKa | 3.5 and 5.8 | [8] |

Stability and Storage

Comprehensive stability studies specifically for this compound are not widely published. However, forced degradation studies on the parent compound, Acalabrutinib, provide valuable insights into its potential degradation pathways.

Recommended Storage:

-

Solid Form: Store at room temperature in the original container, protected from light and moisture.[4] Some suppliers recommend storage at +4°C.

-

In Solution (e.g., DMSO): Can be stored at -20°C for up to 3 months.[7] Aqueous solutions are not recommended for storage for more than one day.[5]

Degradation Profile (of Acalabrutinib): Forced degradation studies on Acalabrutinib have shown it to be susceptible to degradation under the following conditions:

-

Acidic Conditions: Significant degradation observed.

-

Alkaline Conditions: Significant degradation observed.

-

Oxidative Conditions: Susceptible to degradation.

-

Neutral (Aqueous), Thermal, and Photolytic Conditions: Relatively stable.

Signaling Pathway

Acalabrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. This pathway is crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion. By inhibiting BTK, Acalabrutinib effectively disrupts these downstream signaling events, leading to apoptosis of malignant B-cells.

Caption: this compound inhibits BTK, a critical kinase in the B-cell receptor signaling pathway.

Experimental Protocols

The following are representative experimental protocols for the analysis of Acalabrutinib, which can be adapted for this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantification

This method is suitable for determining the purity of this compound and for quantifying its concentration in bulk material or formulations.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Potassium dihydrogen orthophosphate

-

Water (HPLC grade)

-

Orthophosphoric acid (for pH adjustment)

Chromatographic Conditions:

-

Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 0.1% potassium dihydrogen orthophosphate) and acetonitrile (e.g., in a 70:30 v/v ratio). The pH of the aqueous phase should be adjusted as needed.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 294 nm

-

Injection Volume: 10 µL

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase) in a 50 mL volumetric flask to obtain a concentration of 500 µg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 12.5-75 µg/mL).

-

Sample Solution: Prepare the test sample at a concentration within the calibration range using the same diluent.

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time and peak area are used for identification and quantification.

Caption: General workflow for the RP-HPLC analysis of this compound.

Forced Degradation Study Protocol

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

Methodology:

-

Acid Degradation: To 1 mL of an this compound stock solution, add 1 mL of 2N HCl. Heat the solution at 60°C for 30 minutes. Cool and neutralize the solution before analysis.

-

Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 2N NaOH. Heat at 60°C for 30 minutes. Cool and neutralize before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂). Heat at 60°C for 30 minutes. Cool before analysis.

-

Thermal Degradation: Keep the solid this compound in an oven at 105°C for 6 hours. Dissolve the stressed sample in a suitable diluent for analysis.

-

Photolytic Degradation: Expose a solution of this compound to UV light (200 Watt hours/m²) for 7 days.

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (as described above) to separate the parent drug from any degradation products. The percentage of degradation can be calculated by comparing the peak area of the parent drug in the stressed sample to that in an unstressed control sample.

Conclusion

This compound, as a deuterated standard, is a critical tool for the accurate quantification of Acalabrutinib in biological matrices and for metabolic studies. While specific physicochemical data for this compound is limited, the information available for the non-deuterated parent compound provides a strong foundation for its handling, storage, and analysis. The provided experimental protocols can be adapted to suit specific research needs. Further studies are warranted to fully characterize the unique properties and stability profile of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. clinivex.com [clinivex.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acalabrutinib CAS#: 1420477-60-6 [m.chemicalbook.com]

- 8. pharmtech.com [pharmtech.com]

An In-Depth Technical Guide to the Mechanism of Action of Deuterated Acalabrutinib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acalabrutinib (B560132) is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant efficacy in the treatment of B-cell malignancies.[1][2][3] Its mechanism of action centers on the irreversible covalent inhibition of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4][5] This guide provides a detailed overview of this mechanism, the underlying pharmacology of acalabrutinib, and explores the scientific principles and potential benefits of deuteration as a strategy to optimize its pharmacokinetic profile. While specific clinical or preclinical data on a deuterated version of acalabrutinib are not extensively available in the public domain, this document will extrapolate the likely mechanistic and pharmacokinetic consequences of such a modification based on established principles of medicinal chemistry.

Introduction to Acalabrutinib and Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase from the Tec kinase family, which plays an essential role in the development, activation, proliferation, and survival of B-lymphocytes.[5] In many B-cell cancers, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the BCR signaling pathway is constitutively active, driving malignant cell growth and survival.[6] Acalabrutinib (formerly ACP-196) was developed as a more selective BTK inhibitor than the first-in-class drug, ibrutinib, to improve tolerability by minimizing off-target effects.[1][7]

Core Mechanism of Action of Acalabrutinib

Acalabrutinib's primary mechanism involves its function as a selective and irreversible antagonist of BTK.[4]

-

Covalent Binding: Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) located in the ATP-binding pocket of the BTK enzyme.[4] This irreversible binding permanently inactivates the kinase.

-

BCR Pathway Inhibition: By inactivating BTK, acalabrutinib effectively blocks the downstream signaling cascade initiated by the B-cell receptor.[5] This disruption inhibits the activation of crucial pathways necessary for B-cell proliferation, trafficking, and adhesion.[4][5]

-

Induction of Apoptosis: The blockade of hyperactive BCR signaling in malignant B-cells leads to the inhibition of pro-survival signals, ultimately triggering programmed cell death (apoptosis) and reducing the tumor burden.[6]

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the inhibitory action of Acalabrutinib.

Pharmacokinetics and Metabolism of Acalabrutinib

Understanding the pharmacokinetic profile of acalabrutinib is essential for appreciating the rationale behind deuteration. Acalabrutinib is metabolized primarily in the liver by cytochrome P450 3A4 (CYP3A4) enzymes.[4][8]

This metabolism results in the formation of a major active metabolite, ACP-5862 . While the plasma exposure of ACP-5862 is approximately 2- to 3-fold higher than that of the parent drug, its potency for BTK inhibition is about 50% lower.[4][8] Both acalabrutinib and ACP-5862 contribute to the overall therapeutic effect.

| Parameter | Acalabrutinib | ACP-5862 (Active Metabolite) |

| Primary Metabolism | CYP3A4, Glutathione Conjugation, Amide Hydrolysis | - |

| Time to Peak (Tmax) | ~0.9 hours | ~1.6 hours |

| Half-Life (t½) | ~1.0 hour | ~6.9 hours |

| Relative Potency | 1x | ~0.5x |

| Relative Exposure (AUC) | 1x | 2-3x |

Table 1: Summary of Pharmacokinetic Parameters for Acalabrutinib and its major active metabolite, ACP-5862. Data compiled from publicly available resources.[4]

The Principle of Deuteration: The "Kinetic Isotope Effect"

Deuteration is a medicinal chemistry strategy that involves the selective replacement of one or more hydrogen atoms (¹H) in a drug molecule with its heavier, stable isotope, deuterium (B1214612) (²H or D). This modification does not typically alter the drug's shape or its ability to bind to its target. However, it can significantly impact its metabolic stability.

The core principle is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and more stable than the bond between carbon and hydrogen (C-H).[9] Many metabolic processes, particularly those mediated by CYP enzymes, involve the breaking of a C-H bond. Because the C-D bond is harder to break, this metabolic step can be slowed down.

Hypothetical Mechanism of Action and Benefits of a Deuterated Acalabrutinib

While a specific deuterated acalabrutinib is not currently in widespread clinical development, we can hypothesize its mechanism and benefits based on the parent molecule's properties. The primary goal of deuterating acalabrutinib would be to slow its rate of CYP3A4-mediated metabolism.

Potential Deuteration Sites and Expected Outcomes: The most logical sites for deuteration would be the positions on the acalabrutinib molecule that are most susceptible to CYP3A4 oxidation. By replacing hydrogens at these "soft spots" with deuterium, the following pharmacokinetic enhancements could be achieved:

-

Increased Half-Life and Exposure: Slower metabolism would lead to a longer elimination half-life and increased area-under-the-curve (AUC), meaning the drug remains at therapeutic concentrations in the body for longer.

-

Reduced Dosing Frequency: An extended half-life could potentially allow for once-daily dosing instead of the current twice-daily regimen, improving patient convenience and adherence.

-

Lower Peak-to-Trough Fluctuation: Slower clearance could lead to more stable plasma concentrations, potentially reducing concentration-dependent side effects.

-

Altered Metabolite Profile: Deuteration could decrease the formation rate of the ACP-5862 metabolite. Depending on the clinical contribution of this metabolite, this could either sharpen the drug's activity profile or require dose adjustments.

The fundamental target and mechanism of action—covalent inhibition of BTK at Cys481—would remain unchanged. The modification is purely pharmacokinetic in nature and not pharmacodynamic.

Experimental Protocols for Characterization

Should a deuterated acalabrutinib be developed, its characterization would involve a series of standard in vitro and in vivo experiments to confirm its properties and compare them to the non-deuterated parent drug.

In Vitro BTK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of deuterated acalabrutinib against BTK and compare it to acalabrutinib. Methodology:

-

Enzyme and Substrate Preparation: Recombinant human BTK enzyme is prepared in a kinase buffer. A fluorescently labeled peptide substrate for BTK is also prepared.

-

Compound Dilution: A serial dilution of deuterated acalabrutinib and standard acalabrutinib is prepared in DMSO and then diluted in the assay buffer.

-

Kinase Reaction: The BTK enzyme is incubated with the various concentrations of the test compounds for a predetermined time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

Detection: The reaction is allowed to proceed for a set time, after which a stop solution is added. The degree of substrate phosphorylation is measured using a fluorescence plate reader.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-drug control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of deuterated acalabrutinib in human liver microsomes and compare it to acalabrutinib. Methodology:

-

System Preparation: Human liver microsomes (HLMs) are thawed and suspended in a phosphate (B84403) buffer.

-

Compound Incubation: Deuterated acalabrutinib and standard acalabrutinib are added to the HLM suspension at a fixed concentration (e.g., 1 µM).

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.

-

Time-Point Sampling: Aliquots are removed from the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent drug.

-

Data Analysis: The natural log of the percentage of the parent drug remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).

Conclusion

Acalabrutinib is a potent and highly selective BTK inhibitor that functions by irreversibly binding to Cys481 in the BTK active site, thereby shutting down the pro-survival BCR signaling pathway in malignant B-cells. The strategic application of deuterium substitution represents a validated and promising approach to enhance the pharmacokinetic properties of proven therapeutic agents. A deuterated version of acalabrutinib, by leveraging the kinetic isotope effect to slow CYP3A4-mediated metabolism, could theoretically offer an improved clinical profile with a longer half-life, potential for less frequent dosing, and a more stable exposure profile. While the core mechanism of BTK inhibition would be unchanged, these pharmacokinetic improvements could translate into significant benefits for patient treatment regimens. Further preclinical and clinical development would be required to formally establish the therapeutic profile of such a compound.

References

- 1. Acalabrutinib and Its Therapeutic Potential in the Treatment of Chronic Lymphocytic Leukemia: A Short Review on Emerging Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JNCCN 360 - CLL/MCL - Acalabrutinib [jnccn360.org]

- 3. James-Developed Leukemia Drug Saving Lives with Fewer Side Effects [cancer.osu.edu]

- 4. medicine.com [medicine.com]

- 5. medkoo.com [medkoo.com]

- 6. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]

- 7. Acalabrutinib and its use in treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

Acalabrutinib-d3 supplier and certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acalabrutinib-d3, a deuterated analog of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as a stable isotope-labeled internal standard for bioanalytical studies or as a research tool in its own right. We will cover the sourcing of this critical reagent, the interpretation of its Certificate of Analysis (CoA), and relevant experimental protocols.

Sourcing this compound: Supplier Overview

This compound is available from several specialized chemical suppliers who provide reference standards and research chemicals. When selecting a supplier, it is crucial to consider factors such as product purity, availability of a comprehensive Certificate of Analysis, and the supplier's quality management system. The following are some of the suppliers for this compound:

-

Clinivex : A supplier of various reference standards, including this compound, intended strictly for laboratory and research and development purposes.[1] They emphasize proper storage and handling of their products and provide a Certificate of Analysis.[1]

-

Molsyns Research : A manufacturer and exporter of this compound.[2]

-

MedchemExpress : Provides this compound, also referred to as ACP-196-d3, as a stable isotope for research use.[3][4] They specify that the product is the deuterated form of Acalabrutinib and is not for sale to patients.[3][4]

-

Qmx Laboratories : Offers this compound in a neat form.[5]

-

LGC Standards : A supplier of pharmaceutical analytical testing reference standards, including this compound.[6]

Understanding the Certificate of Analysis

The Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a specific batch of this compound. Researchers should meticulously review the CoA to ensure the material is suitable for their intended application. While a specific CoA for this compound was not found, a CoA for the parent compound, Acalabrutinib, from Selleck Chemicals provides a representative example of the data to expect.[7]

Table 1: Key Quantitative Data on a Typical this compound Certificate of Analysis

| Parameter | Typical Specification | Analytical Method | Purpose |

| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS | Confirms the chemical structure of the compound, including the position of the deuterium (B1214612) labels. |

| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) | Quantifies the percentage of the desired compound in the sample, identifying any impurities. |

| Mass (by MS) | Consistent with the calculated molecular weight | Mass Spectrometry (MS) | Confirms the molecular weight of the deuterated compound. |

| Deuterium Incorporation | ≥99% | Mass Spectrometry (MS) | Determines the percentage of molecules that contain the deuterium labels. |

| Residual Solvents | Conforms to USP <467> | Gas Chromatography (GC) | Identifies and quantifies any residual solvents from the manufacturing process. |

| Water Content | ≤0.5% | Karl Fischer Titration | Measures the amount of water present in the material. |

| Appearance | White to off-white solid | Visual Inspection | Describes the physical state and color of the compound. |

Experimental Protocols

Quality Control and Purity Assessment of this compound

This protocol outlines a general procedure for verifying the identity and purity of a supplied batch of this compound.

a. Materials and Equipment:

-

This compound sample

-

HPLC-grade acetonitrile (B52724), water, and formic acid

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Mass spectrometer (e.g., LC-MS/MS)

-

NMR spectrometer

b. Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of 1 mg/mL.

-

Perform serial dilutions as required for each analytical technique.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the UV spectrum of Acalabrutinib (typically around 254 nm).

-

Analysis: Inject the prepared sample and analyze the chromatogram for the main peak's retention time and area. Calculate the purity based on the relative peak areas.

-

-

Mass Spectrometry Analysis:

-

Infuse the prepared sample solution directly into the mass spectrometer or analyze the eluent from the HPLC.

-

Acquire the mass spectrum in positive ion mode.

-

Analysis: Verify the presence of the expected molecular ion peak corresponding to the mass of this compound. Analyze the isotopic distribution to confirm the level of deuterium incorporation.

-

-

NMR Spectroscopy Analysis:

-

Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., DMSO-d6).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analysis: Compare the obtained spectra with a reference spectrum of Acalabrutinib to confirm the structure and the absence of significant proton signals at the deuterated positions.

-

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the use of this compound.

Caption: Workflow for Selecting a Qualified this compound Supplier.

References

- 1. clinivex.com [clinivex.com]

- 2. Buy high quality Acalabrutinib D3 from Molsyns Research. Molsyns Research is one of the leading manufacturer and exporter of Acalabrutinib D3 [molsyns.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Qmx Laboratories - this compound [qmx.com]

- 6. This compound | CAS | LGC Standards [lgcstandards.com]

- 7. selleckchem.com [selleckchem.com]

The Kinetic Isotope Effect of Acalabrutinib-d3 in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of Acalabrutinib (B560132) and explores the theoretical application and experimental considerations of the kinetic isotope effect (KIE) with Acalabrutinib-d3. While direct comparative studies on this compound are not publicly available, this document synthesizes known metabolic data and established methodologies to offer a detailed framework for researchers investigating the impact of deuteration on Acalabrutinib's metabolism.

Introduction to Acalabrutinib and its Metabolism

Acalabrutinib is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK)[1]. It is approved for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). Acalabrutinib and its major active metabolite, ACP-5862, form a covalent bond with a cysteine residue in the BTK active site, leading to inhibition of BTK enzymatic activity[1][2].

The metabolism of Acalabrutinib is rapid and primarily occurs in the liver, mediated by cytochrome P450 3A4 (CYP3A4) enzymes[2][3]. The primary metabolic pathway involves the oxidation of the pyrrolidine (B122466) ring, which leads to the formation of the active metabolite ACP-5862[1][3]. This metabolite has approximately 50% of the potency of Acalabrutinib but exhibits a longer half-life[1][2]. Due to the significant role of CYP3A4 in its clearance, co-administration of Acalabrutinib with strong CYP3A4 inhibitors or inducers can lead to clinically significant drug-drug interactions.

The Kinetic Isotope Effect in Drug Metabolism

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered by substituting an atom in a reactant with one of its heavier isotopes. In drug metabolism, the substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D) at a site of metabolic attack can slow down the rate of bond cleavage by metabolic enzymes, such as cytochrome P450s. This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond.

By strategically placing deuterium at a known site of metabolism, the metabolic rate can be reduced, potentially leading to:

-

Increased drug exposure: A longer half-life and higher area under the curve (AUC).

-

Reduced formation of metabolites: This can be beneficial if a metabolite is associated with toxicity.

-

Improved pharmacokinetic profile: Potentially leading to less frequent dosing or a more consistent therapeutic effect.

Given that the primary site of Acalabrutinib metabolism is the pyrrolidine ring, deuteration at this position (this compound) is hypothesized to elicit a significant kinetic isotope effect.

Quantitative Data on Acalabrutinib Metabolism

The following tables summarize the known pharmacokinetic parameters of Acalabrutinib and its active metabolite, ACP-5862. While data for this compound is not available, these tables provide a baseline for comparison in future studies.

Table 1: Pharmacokinetic Parameters of Acalabrutinib and its Active Metabolite (ACP-5862)

| Parameter | Acalabrutinib | ACP-5862 |

| Time to Peak (Tmax) | ~0.9 hours | ~1.6 hours |

| Half-Life (t1/2) | ~1 hour | ~3.5 hours |

| Volume of Distribution (Vdss) | ~101 L | ~67 L |

| Clearance (CL) | 71 L/hour | 13 L/hour |

| Protein Binding | 97.5% | 98.6% |

| Primary Metabolizing Enzyme | CYP3A4 | - |

| Relative Potency (vs. Acalabrutinib) | 1 | ~0.5 |

Data compiled from multiple sources[1].

Experimental Protocols for Assessing the Kinetic Isotope Effect of this compound

To investigate the kinetic isotope effect of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.

In Vitro Metabolic Stability Assay

Objective: To determine and compare the rate of metabolism of Acalabrutinib and this compound in human liver microsomes.

Materials:

-

Acalabrutinib and this compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

Internal standard for LC-MS/MS analysis

Protocol:

-

Prepare a stock solution of Acalabrutinib and this compound in a suitable organic solvent (e.g., DMSO).

-

Pre-warm a suspension of HLMs in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (Acalabrutinib or this compound) to the HLM suspension. The final substrate concentration should be below the Km for the metabolic reaction to ensure first-order kinetics.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will be the rate constant of metabolism (k).

-

Calculate the in vitro half-life (t1/2) as 0.693/k.

-

The kinetic isotope effect (KIE) can be calculated as the ratio of the clearance of Acalabrutinib to the clearance of this compound (KIE = CLint,H / CLint,D).

Metabolite Identification and Profiling

Objective: To identify and compare the metabolites formed from Acalabrutinib and this compound.

Protocol:

-

Perform the in vitro metabolic stability assay as described above, but with a higher substrate concentration to generate sufficient quantities of metabolites.

-

Analyze the samples using high-resolution mass spectrometry (HRMS) to identify potential metabolites.

-

Compare the metabolite profiles of Acalabrutinib and this compound to determine if deuteration alters the metabolic pathways.

In Vivo Pharmacokinetic Study in Animal Models

Objective: To compare the pharmacokinetic profiles of Acalabrutinib and this compound in a relevant animal model (e.g., rats or dogs).

Protocol:

-

Administer a single oral or intravenous dose of Acalabrutinib or this compound to the animal subjects.

-

Collect blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process the blood samples to obtain plasma.

-

Extract the drug and its metabolites from the plasma samples.

-

Quantify the concentrations of Acalabrutinib, this compound, and their major metabolites (e.g., ACP-5862) using a validated LC-MS/MS method.

-

Use pharmacokinetic modeling software to calculate key parameters such as AUC, Cmax, t1/2, clearance, and volume of distribution for each compound.

-

Compare the pharmacokinetic parameters of Acalabrutinib and this compound to determine the in vivo kinetic isotope effect.

Visualizations

Acalabrutinib Signaling Pathway

Caption: Acalabrutinib's mechanism of action via irreversible inhibition of BTK.

Acalabrutinib Metabolism and the Hypothesized Effect of Deuteration

Caption: Acalabrutinib metabolism and the hypothesized impact of deuteration.

Experimental Workflow for KIE Determination

Caption: Experimental workflow for determining the kinetic isotope effect.

Conclusion

The metabolism of Acalabrutinib is well-characterized, with CYP3A4-mediated oxidation of the pyrrolidine ring being the primary clearance pathway. While no direct experimental data on this compound currently exists in the public domain, the principles of the kinetic isotope effect suggest that deuteration at this metabolically active site could significantly alter its pharmacokinetic profile. The experimental protocols and frameworks outlined in this guide provide a robust starting point for researchers aiming to investigate the potential benefits of a deuterated Acalabrutinib analog. Such studies are crucial for the rational design of next-generation BTK inhibitors with improved therapeutic properties.

References

- 1. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Bioavailability, Biotransformation, and Excretion of the Covalent Bruton Tyrosine Kinase Inhibitor Acalabrutinib in Rats, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Acalabrutinib vs. Acalabrutinib-d3: A Technical Guide to Physicochemical and Chemical Differences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physical and chemical differences between Acalabrutinib and its deuterated analog, Acalabrutinib-d3. The strategic replacement of hydrogen with deuterium (B1214612) atoms can significantly impact a drug's metabolic profile and physicochemical properties. This document provides a comprehensive comparison, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.

Core Physicochemical and Chemical Differences

The primary distinction between Acalabrutinib and this compound lies in the substitution of three protium (B1232500) (¹H) atoms with deuterium (²H or D) atoms in the latter. This isotopic substitution, while seemingly minor, imparts measurable differences in their physical and chemical properties due to the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, which can lead to slower metabolic processing of the deuterated compound.[1][2][3]

Physical Properties

Table 1: Comparison of Physical Properties

| Property | Acalabrutinib | This compound | Data Source(s) |

| Molecular Formula | C₂₆H₂₃N₇O₂ | C₂₆H₂₀D₃N₇O₂ | [5][6] |

| Molecular Weight ( g/mol ) | 465.51 | 468.53 | [5][6] |

| Melting Point (°C) | >133 (decomposes) | Not available | [7] |

| Solubility | - Freely soluble in water at pH < 3- Practically insoluble in water at pH > 6- Soluble in ethanol (B145695) (~15 mg/mL), DMSO (~25 mg/mL), and DMF (~25 mg/mL) | Not available | [5][8] |

| logP | 0.49 | Not available | [8] |

| BCS Class | Class 2 (low solubility, high permeability) | Not available | [9] |

Chemical Differences

The most significant chemical difference is the increased metabolic stability of this compound. The stronger C-D bonds are more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are primarily responsible for the metabolism of Acalabrutinib.[1][8] This can lead to a longer plasma half-life and altered pharmacokinetic profile for the deuterated compound. The precise location of the deuterium atoms is critical to the extent of the KIE and is determined during its synthesis. While the exact synthesis protocol for commercially available this compound is proprietary, deuterated analogs are often used as internal standards in pharmacokinetic studies due to their similar chemical behavior and distinct mass.

Mechanism of Action and Signaling Pathway

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[10] BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways. By covalently binding to the Cys481 residue in the BTK active site, Acalabrutinib irreversibly inhibits its enzymatic activity.[10] This disruption of the BCR signaling pathway inhibits B-cell proliferation, trafficking, chemotaxis, and adhesion, which are critical for the survival of malignant B-cells in various lymphomas.[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the physicochemical properties of pharmaceutical compounds like Acalabrutinib and its deuterated analogs.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

Acalabrutinib or this compound powder

-

Solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Add an excess amount of the compound to a glass vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After shaking, allow the suspension to settle.

-

Centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

-

Dilute the filtrate with an appropriate solvent.

-

Analyze the concentration of the compound in the diluted filtrate using a validated HPLC-UV or LC-MS/MS method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Lipophilicity Determination (logP - Octanol/Water Partition Coefficient)

This protocol measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol).

Materials:

-

Acalabrutinib or this compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Glass vials or centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation (HPLC-UV or LC-MS/MS)

Procedure:

-

Prepare a stock solution of the compound in either the aqueous or organic phase.

-

Add equal volumes of the n-octanol and aqueous phases to a vial.

-

Add a small volume of the compound's stock solution to the vial.

-

Seal the vial and vortex vigorously for several minutes to ensure thorough mixing.

-

Allow the two phases to separate by standing or by centrifugation.

-

Carefully collect an aliquot from both the aqueous and the n-octanol layers.

-

Analyze the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Conclusion

The primary difference between Acalabrutinib and this compound is the isotopic substitution of hydrogen with deuterium, which is engineered to enhance the metabolic stability of the drug. This modification leads to a slight increase in molecular weight and is predicted to subtly alter physical properties such as melting point and solubility. The key chemical consequence is a slower rate of metabolism due to the kinetic isotope effect, which can result in a longer half-life and altered pharmacokinetic profile. The mechanism of action, targeting BTK in the B-cell receptor signaling pathway, remains identical for both compounds. The provided experimental protocols offer standardized methods for the empirical determination of the key physicochemical properties that are critical in drug development and optimization. Further studies are required to fully quantitate the specific physicochemical differences between Acalabrutinib and its deuterated analogs.

References

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Acalabrutinib CAS#: 1420477-60-6 [m.chemicalbook.com]

- 8. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Acalabrutinib - Wikipedia [en.wikipedia.org]

solubility of Acalabrutinib-d3 in organic solvents

An In-depth Technical Guide to the Solubility of Acalabrutinib-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Given the limited availability of direct solubility data for the deuterated form, this document leverages data for Acalabrutinib, its non-deuterated counterpart. This approach is based on the common scientific premise that deuteration typically does not significantly alter the physicochemical properties, including solubility, of a molecule.

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell malignancies.[1] As a Biopharmaceutics Classification System (BCS) Class 2 compound, it is characterized by low solubility and high permeability.[2] Understanding its solubility is critical for the development of suitable formulations for both preclinical research and clinical applications.

Quantitative Solubility Data

The solubility of Acalabrutinib has been determined in several common organic solvents. It is important to note that reported values, particularly for Dimethyl Sulfoxide (DMSO) and Ethanol, vary between suppliers and studies, which may be attributable to differences in experimental conditions, material purity, or crystalline form. The following table summarizes the available quantitative data.

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~25 | ~53.7 | [1] |

| 81.0 | 174.0 | [3] | |

| 93 | 199.8 | [4] | |

| 116.67 | 250.6 | [5] | |

| Dimethylformamide (DMF) | ~25 | ~53.7 | [1][3] |

| Ethanol | ~15 | ~32.2 | [1] |

| 37.5 | 80.6 | [3] | |

| 60 - 93 | 128.9 - 199.8 | [4] | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.07 | [1] |

| Aqueous Media | Freely soluble (< pH 3), Practically insoluble (> pH 6) | - | [6][7] |

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is a fundamental assay in drug discovery and development. The most widely accepted method is the equilibrium shake-flask method, which is detailed below. This protocol is a synthesized representation based on established methodologies.[8][9][10]

Objective

To determine the equilibrium (thermodynamic) solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment

-

This compound (crystalline solid)

-

Solvent of choice (e.g., DMSO, Ethanol)

-

Analytical balance

-

Vials (e.g., 2 mL glass vials with screw caps)

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

HPLC-grade mobile phase solvents

Experimental Workflow Diagram

Caption: Experimental workflow for shake-flask solubility determination.

Procedure

Step 1: Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Record the weight of the compound added.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the mixture for a sufficient duration to ensure equilibrium is reached (typically 18-24 hours).[9]

Step 2: Separation of Undissolved Solid

-

After incubation, visually inspect the vials to confirm the presence of excess solid.

-

Remove the vials from the shaker and let them stand to allow the solid to settle.

-

Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) and carefully collect the supernatant.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE 0.45 µm) into a clean vial. Discard the initial portion of the filtrate to avoid any adsorption effects.

-

Step 3: Quantification by RP-HPLC

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.[2]

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Dilute the collected supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the standards and the diluted sample solution by HPLC. A representative HPLC method is described below.[2][11]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of Acetonitrile and water or a suitable buffer (e.g., 50:50 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

-

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Calculate the original solubility in the saturated solution by multiplying the result by the dilution factor.

Mechanism of Action: BTK Inhibition

Acalabrutinib functions by inhibiting BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[5] This pathway is essential for the proliferation and survival of both normal and malignant B-cells.[1] Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[5] This action blocks downstream signaling, ultimately inhibiting the growth of malignant B-cells.[3]

Caption: Acalabrutinib's inhibition of the BTK signaling pathway.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. ijbpr.net [ijbpr.net]

Navigating the Stability of Acalabrutinib-d3: A Technical Guide to Long-Term Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical considerations for the long-term storage of Acalabrutinib-d3, a deuterated isotopologue of the potent Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. Ensuring the stability of this compound is paramount for the integrity and reproducibility of research and development activities. This document outlines recommended storage conditions, delves into the principles of stability testing, and illustrates the mechanism of action of Acalabrutinib.

Recommended Long-Term Storage Conditions

This compound, intended for research use, requires specific storage conditions to maintain its chemical integrity. While detailed long-term stability data for the deuterated form is not extensively published, general guidelines from suppliers provide a starting point for ensuring its stability.

As a general practice, it is recommended to store this compound in tightly sealed containers at room temperature, shielded from light and moisture.[1] For temperature-sensitive applications, specific cold storage conditions, such as 2–8°C or -20°C, may be necessary and would be indicated on the product's Certificate of Analysis.[1] MedchemExpress suggests storing the product at room temperature in the continental US, but notes that this may vary in other locations.[2]

| Parameter | Recommended Condition | Source |

| Temperature | Room Temperature (unless otherwise specified) | [1][2] |

| Light | Protected from light | [1] |

| Moisture | Protected from moisture | [1] |

| Container | Tightly closed container | [1] |

Principles of Drug Stability Testing: A Framework for this compound

To establish a definitive shelf-life and optimal storage conditions for a pharmaceutical substance like this compound, rigorous stability testing is essential. These studies are conducted under various environmental conditions to understand how the quality of the substance changes over time.[3][4] The International Council for Harmonisation (ICH) provides guidelines for these studies, which typically include long-term, intermediate, and accelerated testing.

A stability testing protocol for this compound would be designed to evaluate its physical, chemical, and microbiological characteristics throughout its proposed shelf-life.[5]

Hypothetical Stability Study Conditions (Based on ICH Q1A(R2))

| Study Type | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Experimental Protocol for Stability Assessment

A comprehensive stability study for this compound would involve the following key steps:

-

Sample Preparation and Storage: Representative samples of this compound are stored in the proposed container closure system under the conditions outlined in the stability protocol.[6]

-

Timepoint Testing: Samples are pulled at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) for analysis.

-

Analytical Testing: A suite of validated analytical methods is used to assess the stability of the drug substance. This would include:

-

Appearance: Visual inspection for any changes in physical state or color.

-

Assay: Quantification of the active pharmaceutical ingredient (API) to determine its potency.

-

Purity/Impurities: Identification and quantification of any degradation products or other impurities.

-

Moisture Content: Measurement of water content, as moisture can be a critical factor in degradation.

-

-

Data Evaluation: The data collected is analyzed to establish a re-test period or shelf life and to confirm the recommended storage conditions.

Mechanism of Action: Acalabrutinib's Targeted Inhibition of BTK

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[7][8] BTK is a crucial signaling enzyme in the B-cell antigen receptor (BCR) and cytokine receptor pathways, which are essential for B-cell proliferation, trafficking, and survival.[7][9] In various B-cell malignancies, these signaling pathways are often hyperactive.[9]

Acalabrutinib works by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[9][10] This blockage of BTK activity disrupts the downstream signaling cascade, including the PI3K/AKT/mTOR and NF-κB pathways, which ultimately inhibits the growth and survival of malignant B-cells.[11]

References

- 1. clinivex.com [clinivex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stability testing protocols | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. www3.paho.org [www3.paho.org]

- 6. qualityhub.com [qualityhub.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 10. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Acalabrutinib-d3: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the molecular characteristics, synthesis, and analytical methodologies for the deuterated Bruton's tyrosine kinase inhibitor, Acalabrutinib-d3.

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the second-generation Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular properties, a plausible synthesis pathway, key experimental protocols for its evaluation, and essential quality control measures.

Core Molecular Data

This compound is the deuterated form of Acalabrutinib, an orally active and irreversible BTK inhibitor.[1] The incorporation of deuterium (B1214612) at a specific position can modify the pharmacokinetic profile of the parent drug, making its deuterated counterpart a valuable tool in research and drug development.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₂₀D₃N₇O₂ | [1] |

| Molecular Weight | 468.53 g/mol | [1] |

| Synonyms | ACP-196-d3 | [2] |

| Target | Isotope-Labeled Bruton's tyrosine kinase (BTK) inhibitor | [1] |

Synthesis of this compound

The synthesis of this compound involves the coupling of a deuterated moiety, specifically deuterated 2-butynoic acid, with the core Acalabrutinib amine intermediate. The following represents a plausible synthetic workflow.

Methodology:

-

Synthesis of 2-Butynoic acid-d3: A common method for the synthesis of 2-butynoic acid involves the carboxylation of propyne.[3][4] For the deuterated version, propyne-d4 would be used as the starting material. Treatment with a strong base like n-butyllithium generates a deuterated acetylide intermediate, which is then reacted with carbon dioxide to yield 2-butynoic acid-d3.

-

Activation of 2-Butynoic acid-d3: The carboxylic acid group of 2-butynoic acid-d3 is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents.

-

Coupling Reaction: The activated 2-butynoic acid-d3 is then reacted with the key amine intermediate of Acalabrutinib to form the final this compound molecule.

-

Purification: The crude product is purified using techniques such as column chromatography to yield this compound of high purity.

Mechanism of Action: B-Cell Receptor (BCR) Signaling Pathway Inhibition

Acalabrutinib, and by extension this compound, functions by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation, trafficking, chemotaxis, and adhesion of B-cells. By blocking BTK, Acalabrutinib disrupts these signaling cascades, leading to the inhibition of malignant B-cell growth.

Experimental Protocols

BTK Occupancy Assay

A key pharmacodynamic assay to determine the on-target effect of Acalabrutinib is the BTK occupancy assay. This assay measures the percentage of BTK that is bound by the inhibitor in a biological sample, typically peripheral blood mononuclear cells (PBMCs).

Detailed Methodology (ELISA-based):

-

Plate Coating: Coat a 96-well plate with an anti-BTK antibody overnight at 4°C.

-

Sample Preparation: Isolate PBMCs from blood samples and lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Incubation: Incubate the cell lysate in the coated wells. For each sample, run a parallel incubation with a saturating concentration of Acalabrutinib to determine the background signal.

-

Probe Binding: Add a biotinylated BTK probe that binds to the unoccupied active site of BTK.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) followed by a chemiluminescent substrate.

-

Data Analysis: Measure the luminescence and calculate the percentage of BTK occupancy by comparing the signal from the sample to the signals from the fully occupied and unoccupied controls.

Quality Control of this compound

Ensuring the quality of deuterated compounds is critical. The primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Analytical Technique | Purpose | Key Parameters |

| NMR Spectroscopy | - Confirm the position of deuterium incorporation- Determine isotopic purity- Verify the overall molecular structure | - Chemical shifts- Integration of signals- Coupling constants |

| Mass Spectrometry | - Confirm the molecular weight of the deuterated compound- Assess isotopic distribution | - Molecular ion peak (m/z)- Fragmentation pattern |

NMR Spectroscopy: ¹H NMR is used to confirm the absence of a proton signal at the site of deuteration. The integration of remaining proton signals relative to an internal standard can be used to quantify the isotopic purity.

Mass Spectrometry: High-resolution mass spectrometry provides an accurate mass measurement, confirming the incorporation of the deuterium atoms. The isotopic cluster of the molecular ion peak can be analyzed to determine the distribution of different isotopologues.

Conclusion

This compound is a vital tool for researchers studying the pharmacology of BTK inhibitors. Its synthesis, while requiring specialized deuterated reagents, follows established organic chemistry principles. The experimental protocols outlined in this guide, particularly the BTK occupancy assay, are essential for characterizing its pharmacodynamic effects. Rigorous quality control using NMR and mass spectrometry is paramount to ensure the integrity of research data generated using this deuterated compound. This technical guide provides a solid foundation for the effective utilization of this compound in a research and development setting.

References

Methodological & Application

Protocol for the Quantification of Acalabrutinib in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Acalabrutinib (B560132) in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Acalabrutinib-d4 as the internal standard (IS) for accurate and precise measurement, making it suitable for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM). The method involves a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. The described method is based on validated procedures and offers excellent linearity, accuracy, and precision.[1][2][3][4][5]

Introduction